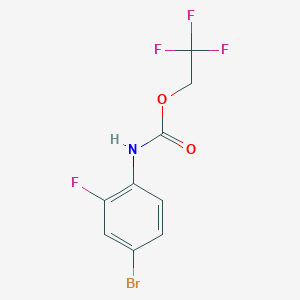
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1087798-06-8 . It has a molecular weight of 316.05 and its IUPAC name is 2,2,2-trifluoroethyl 4-bromo-2-fluorophenylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF4NO2/c10-5-1-2-7 (6 (11)3-5)15-8 (16)17-4-9 (12,13)14/h1-3H,4H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.05 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its potential as a building block for drug development. The presence of the trifluoroethyl group can enhance the metabolic stability of pharmaceuticals . It may be used to synthesize compounds with improved drug potency, particularly in targeting enzymes or receptors within the body.
Material Science
In material science, this carbamate could be explored for the development of novel materials with unique properties, such as increased resistance to degradation or enhanced binding capabilities due to the presence of the bromo-fluorophenyl moiety .
Chemical Synthesis
The compound serves as an intermediate in chemical synthesis. Its reactive sites allow for further functionalization, making it a valuable precursor in the synthesis of more complex molecules .
Analytical Chemistry
As a reference standard, 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate is used in analytical chemistry to ensure the accuracy and calibration of analytical instruments, particularly in chromatography and mass spectrometry .
Enzyme Inhibition Studies
The molecule’s structure suggests it could be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This is crucial for the design of enzyme inhibitors as therapeutic agents .
Protein Interaction Research
The compound may be involved in studying protein interactions, especially where the trifluoromethyl group plays a role in enhancing these interactions through its electron-withdrawing effects, which can be pivotal in the design of new drugs .
Agrochemical Development
In agrochemical research, such compounds can be investigated for their potential use in pest control. The bromo and fluoro groups might confer properties that make the compound suitable as a pesticide or herbicide precursor .
Biomedical Imaging
The fluorine atoms present in the compound make it potentially useful in the field of biomedical imaging. Fluorinated compounds are often used in positron emission tomography (PET) as they can be labeled with radioactive isotopes .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METFRHCSNBLIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



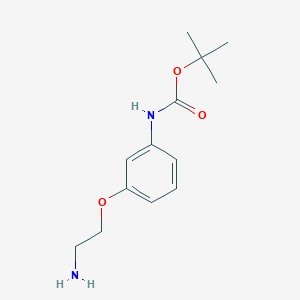
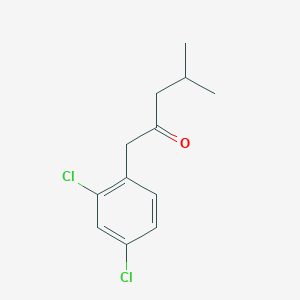
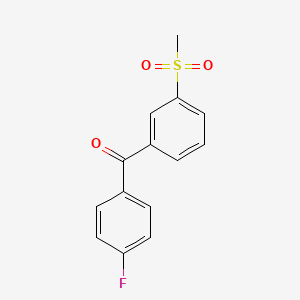
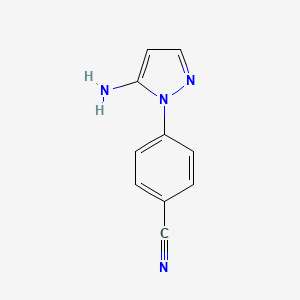
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
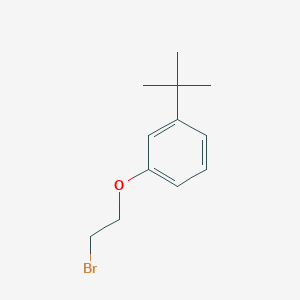
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
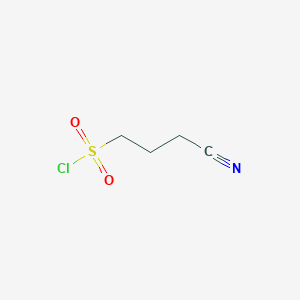
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
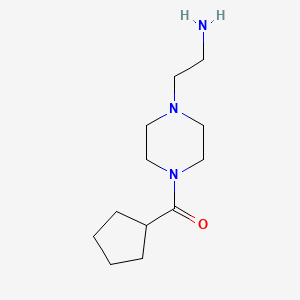

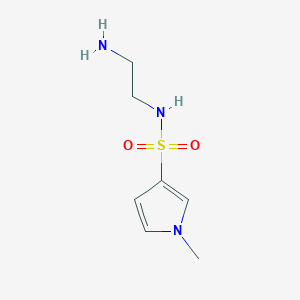
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)